

# An In-depth Technical Guide on the Structure and Bonding of 1-Ethynylcyclohexene

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## Compound of Interest

Compound Name: 1-Ethynylcyclohexene

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## Abstract

**1-Ethynylcyclohexene** is a versatile cyclic alkyne that serves as a crucial building block in organic synthesis. Its unique structure, featuring a reactive terminal alkyne and an endocyclic double bond within a cyclohexene ring, offers multiple avenues for chemical modification. This guide provides a comprehensive overview of the structure, bonding, physicochemical properties, and spectroscopic signature of **1-Ethynylcyclohexene**. Detailed experimental protocols for its synthesis and its application in key polymerization reactions are presented, alongside structured data tables and visualizations to facilitate understanding and application in research and development.

## Molecular Structure and Bonding

**1-Ethynylcyclohexene** ( $C_8H_{10}$ ) is an organic compound characterized by a cyclohexene ring substituted with an ethynyl group at the C1 position.[1] The molecule's geometry and electronic distribution are dictated by the interplay of the  $sp^2$ -hybridized carbons of the double bond, the  $sp$ -hybridized carbons of the triple bond, and the  $sp^3$ -hybridized carbons of the cyclohexene ring. This combination of functionalities imparts significant reactivity to the molecule, making it a valuable intermediate in the synthesis of complex organic architectures, including conjugated polymers and novel scaffolds for drug discovery.[2]

## Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for **1-Ethynylcyclohexene** is provided in the tables below.

Table 1: Physicochemical Properties of **1-Ethynylcyclohexene**

Property	Value	Reference(s)
Molecular Formula	C <sub>8</sub> H <sub>10</sub>	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	106.17 g/mol	<a href="#">[3]</a> <a href="#">[4]</a>
Appearance	Colorless to pale yellow liquid	<a href="#">[1]</a>
Boiling Point	148-151 °C	<a href="#">[5]</a>
Density	0.903 g/mL at 25 °C	<a href="#">[5]</a>
Refractive Index (n <sup>20</sup> /D)	1.496	<a href="#">[5]</a>

Table 2: Spectroscopic Data of **1-Ethynylcyclohexene**

Spectroscopic Technique	Key Observations and Assignments	Reference(s)
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> )	Complex multiplet for the H <sub>2</sub> proton signal due to multiple couplings. A five-bond coupling with a J value of 0.6 Hz is observed between the methine proton and the CH proton at position 2.	<a href="#">[6]</a>
<sup>13</sup> C NMR	Spectral data is available in public databases such as PubChem.	<a href="#">[3]</a>
Infrared (IR) Spectroscopy (Film)	Key absorptions are expected for the C≡C-H stretch (around 3300 cm <sup>-1</sup> ) and the C≡C stretch.	<a href="#">[3]</a>

## Experimental Protocols

### Synthesis of 1-Ethynylcyclohexene

The synthesis of **1-Ethynylcyclohexene** is typically achieved through a two-step process starting from cyclohexanone. The first step is the ethynylation of cyclohexanone to form 1-ethynyl-1-cyclohexanol, which is subsequently dehydrated to yield the final product.<sup>[2]</sup>

#### Step 1: Synthesis of 1-Ethynyl-1-cyclohexanol

- **Materials:** Cyclohexanone, Trimethylsilylacetylene (TMSA), n-Butyllithium (n-BuLi) in hexanes, Anhydrous tetrahydrofuran (THF), Tetrabutylammonium fluoride (TBAF) solution (1 M in THF), Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl), Diethyl ether, Anhydrous magnesium sulfate (MgSO<sub>4</sub>).
- **Procedure:**
  - To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.
  - Slowly add n-butyllithium solution to the THF.
  - Add trimethylsilylacetylene dropwise to the n-BuLi solution and stir for 30 minutes at -78 °C.
  - Add a solution of cyclohexanone in anhydrous THF dropwise to the reaction mixture.
  - Allow the reaction to warm to room temperature and stir for 12 hours.
  - Quench the reaction by the slow addition of saturated aqueous NH<sub>4</sub>Cl solution.
  - Extract the aqueous layer with diethyl ether (3 x 50 mL).
  - Combine the organic layers, wash with brine, and dry over anhydrous MgSO<sub>4</sub>.
  - Filter and concentrate the organic phase under reduced pressure to obtain crude 1-(2-trimethylsilyl-1-ethynyl)cyclohexanol.

- Dissolve the crude product in THF and add TBAF solution. Stir at room temperature for 2 hours.
- Quench the reaction with water and extract with diethyl ether.
- Dry the combined organic layers over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure.
- Purify the crude 1-ethynyl-1-cyclohexanol by vacuum distillation.[2]

#### Step 2: Dehydration of 1-Ethynyl-1-cyclohexanol

- Materials: 1-Ethynyl-1-cyclohexanol, Phosphorus oxychloride ( $\text{POCl}_3$ ), Pyridine, Anhydrous diethyl ether, Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ).
- Procedure:
  - In a round-bottom flask, dissolve 1-ethynyl-1-cyclohexanol in anhydrous diethyl ether and pyridine.
  - Cool the mixture to 0 °C in an ice bath.
  - Add phosphorus oxychloride dropwise with stirring.
  - After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
  - Carefully pour the reaction mixture onto crushed ice and extract with diethyl ether.
  - Wash the combined organic layers with saturated aqueous  $\text{NaHCO}_3$  and then with brine.
  - Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure.
  - Purify the resulting crude 1-ethynyl-1-cyclohexene by vacuum distillation to yield a colorless liquid.[2]

# Polymerization of 1-Ethynylcyclohexene via Glaser-Hay Homocoupling

**1-Ethynylcyclohexene** can be polymerized to form poly(**1-ethynylcyclohexene**), a conjugated polymer with potential applications in organic electronics.[\[2\]](#)

- Materials: **1-Ethynylcyclohexene**, Copper(I) chloride (CuCl), N,N,N',N'-Tetramethylethylenediamine (TMEDA), Anhydrous Dichloromethane (DCM), 2M Hydrochloric acid (HCl).
- Procedure:
  - In a 250 mL round-bottom flask, dissolve **1-ethynylcyclohexene** (1.0 g, 9.4 mmol) in anhydrous DCM (100 mL).
  - In a separate flask, prepare the catalyst solution by dissolving CuCl (93 mg, 0.94 mmol, 10 mol%) and TMEDA (0.14 mL, 0.94 mmol) in 20 mL of anhydrous DCM under an inert atmosphere.
  - Add the catalyst solution to the monomer solution.
  - Bubble a gentle stream of air (or oxygen) through the reaction mixture while stirring vigorously at room temperature for 24 hours.
  - Terminate the reaction by adding 20 mL of a 2M HCl solution to quench the catalyst.[\[2\]](#)

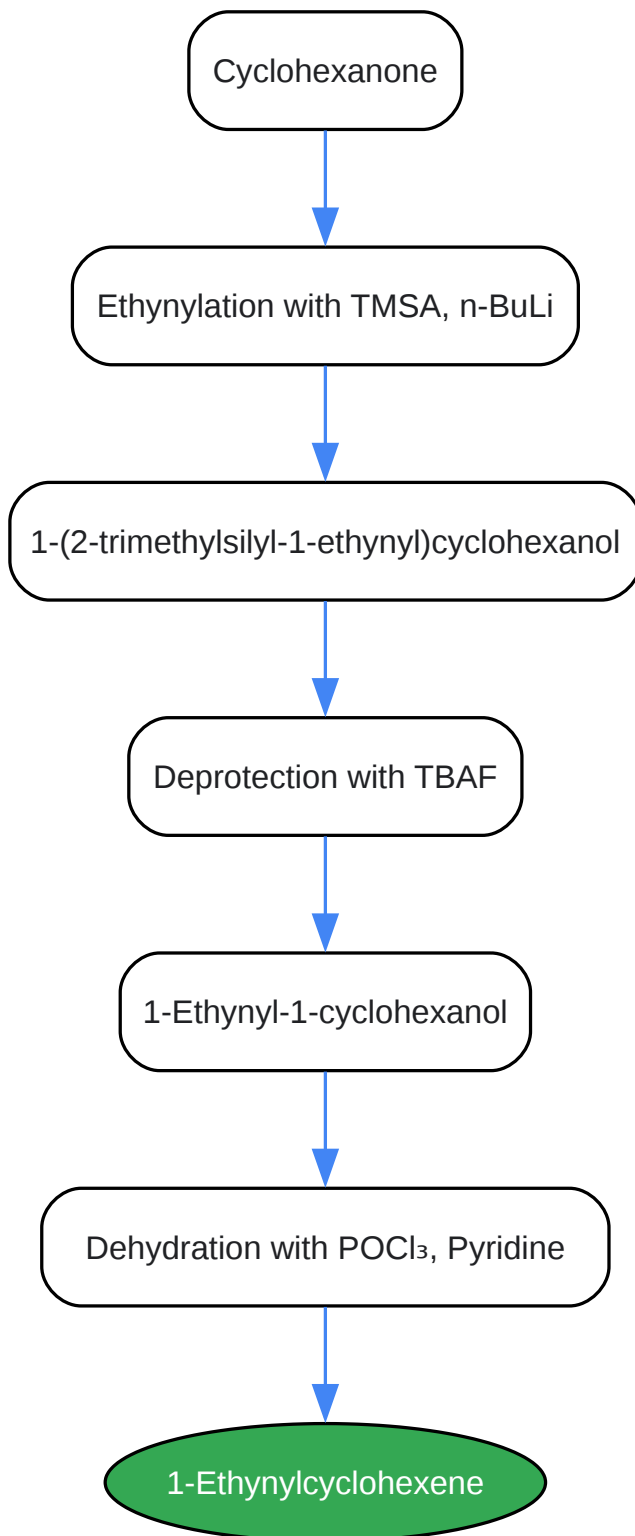
## Visualizations

### Molecular Structure of 1-Ethynylcyclohexene

Caption: 2D representation of the **1-Ethynylcyclohexene** molecule.

### Synthetic Workflow for 1-Ethynylcyclohexene

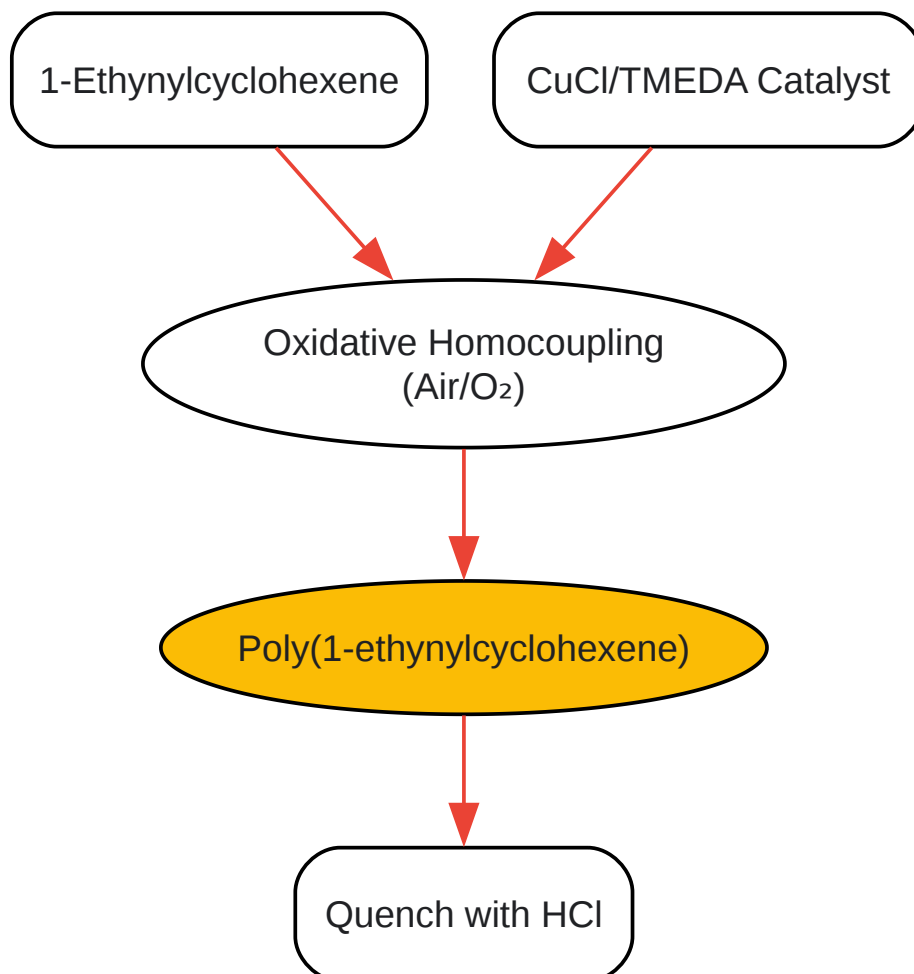
## Synthesis of 1-Ethynylcyclohexene

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Caption: Workflow for the synthesis of **1-Ethynylcyclohexene** from cyclohexanone.

## Glaser-Hay Polymerization Workflow

### Glaser-Hay Polymerization of 1-Ethynylcyclohexene



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Caption: Experimental workflow for the Glaser-Hay polymerization of **1-Ethynylcyclohexene**.

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